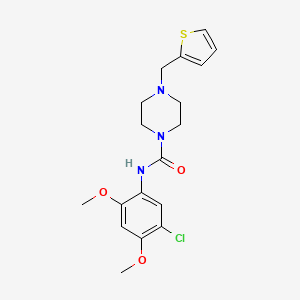

![molecular formula C19H19N3O4S B4620177 N-烯丙基-2-[(3-硝基苯甲酰基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺](/img/structure/B4620177.png)

N-烯丙基-2-[(3-硝基苯甲酰基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

描述

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step chemical reactions starting from basic thiophene compounds, which are then modified through various organic reactions to introduce different functional groups. A common method includes the initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with different organic reagents to introduce the N-allyl and nitrobenzoyl amino groups, indicative of methods that could be applied to the synthesis of the compound (Amr et al., 2010).

Molecular Structure Analysis

Structural characterization techniques such as IR, 1H NMR, MS spectral data, and elemental analysis are crucial for confirming the molecular structure of synthesized compounds. These methods provide detailed information about the molecular framework and functional groups present in thiophene derivatives, which are essential for understanding the chemical behavior and potential applications of these compounds (Amr et al., 2010).

Chemical Reactions and Properties

Thiophene derivatives, including those related to the compound , exhibit a range of chemical reactions due to the presence of multiple reactive sites. These reactions can include electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, influenced by the specific functional groups present in the molecule. The nitro group and the carboxamide moiety offer sites for further chemical modifications, expanding the compound's utility in various chemical syntheses (Gholivand et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the specific substituents attached to the thiophene core. For instance, the introduction of nitrobenzoyl and allyl groups is likely to affect the compound's solubility in various solvents, its melting point, and its ability to form crystals, which are important considerations for its practical applications and handling (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding how thiophene derivatives like N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide interact in different chemical environments. The presence of the nitro group and the carboxamide linkage in the molecule suggests it may participate in various chemical reactions, offering potential utility in pharmaceuticals, materials science, and organic synthesis. The precise chemical behavior would depend on the electron-donating or withdrawing nature of the substituents and the overall molecular conformation (Sagar et al., 2018).

科学研究应用

合成应用

新颖的合成路线和中间体

研究探索了从青霉素衍生物合成复杂头孢菌素,包括将对硝基苄基保护的中间体转化为烯丙硫化合物,这对于合成各种头孢菌素类似物至关重要。此过程凸显了相关化合物在通过复杂的合成途径生成新型抗生素中的效用 (戴维斯和吴,1988)。

高性能材料

对含有烯丙基的新型苯并恶嗪单体的研究以开发高性能热固性材料,展示了此类化合物在材料科学中的更广泛应用。合成的单体显示出增强的热性能,表明它们在制造具有卓越热稳定性和机械强度的材料中具有潜力 (阿加格和武市,2003)。

药理应用

抗增殖和抗氧化活性

对苯并咪唑/苯并噻唑-2-甲酰胺的研究表明,它们对各种癌细胞系具有显著的抗增殖活性,同时具有强大的抗氧化能力。这些发现强调了相关化合物在肿瘤学和抗氧化剂方面的治疗潜力,其中特定衍生物显示出有希望的疗效和选择性 (辛德里奇等人,2019)。

抗菌特性

某些苯并噻唑-甲酰胺衍生物的合成和体内评价揭示了显着的利尿活性,突出了这些化合物在治疗受益于利尿的疾病中的医学相关性。此方面表明此类化学物质在开发针对需要有效去除体液的疾病的新型治疗剂中的潜在用途 (亚尔和安萨里,2009)。

抗利什曼原虫活性

对硝基芳香族化合物(包括与查询化合物在结构上相关的化合物)的研究已经发现了显著的抗利什曼原虫活性。这些研究对于寻找针对利什曼病(一种寄生虫病)的新疗法至关重要,表明此类化合物在促进全球健康解决方案方面具有潜力 (迪亚斯等人,2015)。

作用机制

未来方向

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could involve testing its properties under various conditions .

属性

IUPAC Name |

2-[(3-nitrobenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-2-10-20-18(24)16-14-8-3-4-9-15(14)27-19(16)21-17(23)12-6-5-7-13(11-12)22(25)26/h2,5-7,11H,1,3-4,8-10H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJBFRWCJUQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)